4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1505201-70-6
VCID: VC3098345
InChI: InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16)
SMILES: CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09 g/mol

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1505201-70-6

Cat. No.: VC3098345

Molecular Formula: C10H8BrN3O2

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid - 1505201-70-6

Specification

CAS No. 1505201-70-6
Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
IUPAC Name 4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16)
Standard InChI Key KGGGETCZGXZACC-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O
Canonical SMILES CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O

Introduction

The compound 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic molecule that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of pyrazole derivatives.

Synthesis Methods

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with suitable carbonyl compounds. For 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, a possible synthesis route could involve:

  • Starting Materials: Pyridine-3-carbaldehyde or similar derivatives could be used as starting materials.

  • Condensation Reaction: Reaction with a hydrazine derivative in the presence of a suitable catalyst could form the pyrazole ring.

  • Bromination: Introduction of the bromo substituent could be achieved through electrophilic aromatic substitution.

Biological and Chemical Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a pyridine ring and a carboxylic acid group in 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid could enhance its potential as a ligand for metal complexes or as a building block in pharmaceutical synthesis.

Data Table for Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
4-Bromo-1-methyl-N-(pyrrolidin-3-yl)-1H-pyrazole-5-carboxamideC9H13BrN4O273 DaNot specified
Methyl 4-bromo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylateC11H10BrN3O2Not specified2098044-51-8
4-Bromo-1-methyl-3-nitro-1H-pyrazoleC4H4BrN3O2206 Da89607-12-5

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